molecular formula C13H17N B6261443 2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1803611-03-1

2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6261443
CAS RN: 1803611-03-1
M. Wt: 187.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoquinoline core, followed by the attachment of the but-3-en-1-yl group at the 2-position. There are several methods for synthesizing isoquinolines, such as the Pomeranz-Fritsch reaction . The but-3-en-1-yl group could potentially be added through a nucleophilic substitution reaction if the 2-position of the isoquinoline is a suitable leaving group.


Chemical Reactions Analysis

The but-3-en-1-yl group contains an alkene, which could undergo reactions such as addition, oxidation, or polymerization. The isoquinoline core is aromatic and could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, isoquinolines are crystalline solids at room temperature and are soluble in organic solvents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3-buten-1-ol", "1,2,3,4-tetrahydroisoquinoline", "potassium tert-butoxide", "iodomethane", "diethyl ether", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "The first step involves the conversion of 3-buten-1-ol to 3-iodobutene using iodomethane and potassium tert-butoxide in diethyl ether.", "The second step involves the reaction of 3-iodobutene with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium borohydride to form the corresponding tetrahydroisoquinoline derivative.", "The third step involves the oxidation of the tetrahydroisoquinoline derivative using acetic acid and sodium hydroxide to form the corresponding ketone.", "The fourth step involves the reduction of the ketone using sodium borohydride to form the corresponding alcohol.", "The final step involves the formation of the desired compound by the reaction of the alcohol with hydrochloric acid in the presence of magnesium sulfate and ethyl acetate." ] }

CAS RN

1803611-03-1

Product Name

2-(but-3-en-1-yl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C13H17N

Molecular Weight

187.3

Purity

85

Origin of Product

United States

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